molecular formula C11H9BrN2O2S B336153 N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide

N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide

Cat. No. B336153
M. Wt: 313.17 g/mol
InChI Key: OCWGGIXLERHIFS-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide is a useful research compound. Its molecular formula is C11H9BrN2O2S and its molecular weight is 313.17 g/mol. The purity is usually 95%.
The exact mass of the compound N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N'-[1-(5-bromo-2-thienyl)ethylidene]-2-furohydrazide

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

N-[(Z)-1-(5-bromothiophen-2-yl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C11H9BrN2O2S/c1-7(9-4-5-10(12)17-9)13-14-11(15)8-3-2-6-16-8/h2-6H,1H3,(H,14,15)/b13-7-

InChI Key

OCWGGIXLERHIFS-QPEQYQDCSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=CO1)/C2=CC=C(S2)Br

SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(S2)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(S2)Br

solubility

2.1 [ug/mL]

Origin of Product

United States

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